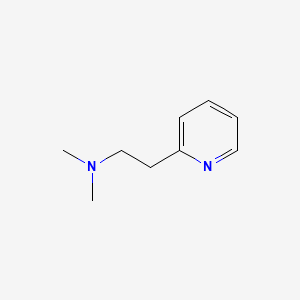

5-Cloro-1,2,4-tiadiazol-3-amina

Descripción general

Descripción

5-Chloro-1,2,4-thiadiazol-3-amine is an organic compound and a pharmaceutical intermediate used in laboratory research and chemical synthesis . It is also known as 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride .

Synthesis Analysis

The synthesis of 5-Chloro-1,2,4-thiadiazol-3-amine involves the reaction of 1,3,4-thiadiazol-2-amine with N-chlorosuccinimide in a solution of carbon tetrachloride at 25°C . Other methods involve the reaction of piperazinyl quinolones with 5-chloro-2-(chlorobenzylthio)-1,3,4-thiadiazoles .Molecular Structure Analysis

The molecular formula of 5-Chloro-1,2,4-thiadiazol-3-amine is C2H2ClN3S . It is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The molecular weight is 135.58 g/mol .Chemical Reactions Analysis

5-Chloro-1,2,4-thiadiazol-3-amine can react with piperazinyl quinolones to synthesize N-[5-(chlorobenzylthio)-1,3,4-thiadiazol-2-yl] piperazinyl quinolone derivatives .Physical And Chemical Properties Analysis

5-Chloro-1,2,4-thiadiazol-3-amine has a molecular weight of 135.58 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 0 . Its topological polar surface area is 80 Ų .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

5-Cloro-1,2,4-tiadiazol-3-amina: los derivados se han estudiado por sus propiedades antibacterianas. La investigación indica que estos compuestos exhiben efectos inhibitorios sobre cepas bacterianas como Klebsiella pneumoniae y Staphylococcus hominis. La interacción de estas moléculas con proteínas bacterianas ha sido respaldada por estudios de acoplamiento, lo que sugiere su potencial como agentes antibacterianos .

Propiedades Anticancerígenas

Las propiedades citotóxicas de los derivados de 1,3,4-tiadiazol, que están estructuralmente relacionados con This compound, se han revisado ampliamente. Estos compuestos han demostrado potencial como agentes anticancerígenos, interrumpiendo procesos relacionados con la replicación del ADN e inhibiendo la replicación de las células cancerosas .

Inhibición Enzimática

Los derivados de tiadiazol son conocidos por actuar como inhibidores enzimáticos. Esto es particularmente importante en el desarrollo de nuevos medicamentos, ya que pueden interferir con vías enzimáticas específicas dentro de organismos causantes de enfermedades o células cancerosas .

Desarrollo de Pesticidas

La estructura simple de This compound se ha utilizado en el desarrollo de posibles pesticidas. Sus derivados pueden diseñarse para atacar plagas específicas, proporcionando un enfoque más ecológico para el control de plagas .

Componente de Tinte Azo

Los compuestos de tiadiazol se han utilizado como componentes en los tintes azo. Estos tintes tienen aplicaciones en varias industrias, incluyendo textiles, donde se valoran por sus colores vivos y estabilidad .

Intermediarios Farmacéuticos

Debido a su versatilidad estructural, los derivados de tiadiazol sirven como valiosos intermediarios en la química farmacéutica. Se utilizan en la síntesis de una amplia gama de medicamentos, incluyendo antibióticos como las cefalosporinas .

Agentes Antimicrobianos

El andamiaje de 1,3,4-tiadiazol, que está estrechamente relacionado con This compound, ha mostrado un amplio espectro de actividades biológicas, incluidas las propiedades antimicrobianas. Esto lo convierte en un candidato para el desarrollo de nuevos fármacos antimicrobianos .

Agentes Antidiabéticos e Hipertensivos

Se ha encontrado que algunos medicamentos con un andamiaje de tiadiazol producen efectos antidiabéticos e hipertensivos. Esto sugiere que los derivados de This compound podrían explorarse por su potencial en el tratamiento de estas afecciones .

Mecanismo De Acción

Target of Action

5-Chloro-1,2,4-thiadiazol-3-amine is a derivative of thiadiazole, a versatile scaffold widely studied in medicinal chemistry . Thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . These compounds exert a broad spectrum of biological activities, including anticancer effects . .

Mode of Action

It is known that thiadiazole derivatives can interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This interaction can lead to various biological activities, including anticancer effects .

Biochemical Pathways

It is known that thiadiazole derivatives can affect various biochemical pathways due to their ability to interact with biological targets .

Pharmacokinetics

It is known that thiadiazole-containing compounds can cross cellular membranes due to their mesoionic nature , which could potentially influence their bioavailability.

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities, including anticancer effects .

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

Direcciones Futuras

Thiadiazole derivatives, including 5-Chloro-1,2,4-thiadiazol-3-amine, have shown potential in various fields of medicinal chemistry. They have been studied for their antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities . Future research may focus on the development of novel, more effective therapeutics based on this versatile scaffold .

Propiedades

IUPAC Name |

5-chloro-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3S/c3-1-5-2(4)6-7-1/h(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTFDFKYEZGUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312752 | |

| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50988-13-1 | |

| Record name | 50988-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2,4-thiadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)

![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)